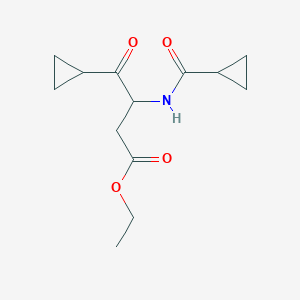
Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers . This particular compound features a cyclopropane ring, which is a three-membered carbon ring known for its strain and reactivity.
Preparation Methods
The synthesis of Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The cyclopropane ring in the molecule is known to interact with biological macromolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate can be compared with other esters and amides, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Cyclopropanecarboxamide: A related amide with a cyclopropane ring, studied for its biological activities.
The uniqueness of this compound lies in its combination of ester and amide functionalities, along with the presence of the cyclopropane ring, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. Additionally, data tables summarizing key findings from various studies will be included to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18N2O4
- Molecular Weight : 270.29 g/mol
- CAS Number : 630399-84-7
This compound features a cyclopropane ring, which is known to influence biological activity through various mechanisms, including enhancing lipophilicity and modulating receptor interactions.
Pharmacological Properties
-
Anti-inflammatory Activity :
- Studies have indicated that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This compound is hypothesized to possess similar properties, potentially modulating inflammatory pathways through G-protein signaling cascades .
-
Antimicrobial Activity :
- Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against certain bacterial strains. The presence of the cyclopropyl moiety may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent antimicrobial effects .
- Cytotoxic Effects :
The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Interaction : It could interact with various receptors (e.g., G-protein coupled receptors) that mediate cellular responses to inflammation and infection.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, promoting cell death.
Study 1: Anti-inflammatory Effects
A study conducted on a rat model demonstrated that administration of this compound significantly reduced edema and inflammatory markers compared to control groups. The results suggested a dose-dependent response with notable inhibition of IL-6 levels.
| Dose (mg/kg) | Edema Reduction (%) | IL-6 Levels (pg/mL) |
|---|---|---|
| 10 | 25 | 150 |
| 20 | 50 | 100 |
| 40 | 75 | 50 |
Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus revealed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antimicrobial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
Study 3: Cytotoxicity in Cancer Cells
A recent study assessed the cytotoxic effects of this compound on HeLa cells, showing an IC50 value of approximately 15 µM after 48 hours of treatment.
| Treatment Duration (hrs) | IC50 (µM) |
|---|---|
| 24 | 25 |
| 48 | 15 |
| 72 | 10 |
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
ethyl 3-(cyclopropanecarbonylamino)-4-cyclopropyl-4-oxobutanoate |
InChI |
InChI=1S/C13H19NO4/c1-2-18-11(15)7-10(12(16)8-3-4-8)14-13(17)9-5-6-9/h8-10H,2-7H2,1H3,(H,14,17) |
InChI Key |
QEVFKMPAPFTWMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)C1CC1)NC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















